molecular formula C15H11F3O4 B6409767 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261462-68-3

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409767
CAS RN: 1261462-68-3
M. Wt: 312.24 g/mol
InChI Key: LPSIRMSUTNVREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid (2M3TFPB) is an organic compound that has been studied for its potential applications in research and lab experiments. It is a white crystalline solid with a molecular weight of 294.3 g/mol and a melting point of 124-125°C. 2M3TFPB has a wide range of uses in scientific research, with applications in biochemistry, physiology, and molecular biology.

Scientific Research Applications

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as 2-methoxy-3-trifluoromethylbenzoic acid, 2-methoxy-3-trifluoromethylbenzoic acid methyl ester, and 2-methoxy-3-trifluoromethylbenzoic acid ethyl ester. 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antifungal drug itraconazole. In addition, 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been studied for its potential applications in the synthesis of optically active compounds, such as chiral alcohols and chiral amines.

Mechanism of Action

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins and other inflammatory mediators. By inhibiting the activity of COX enzymes, 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% may reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase enzymes, which may lead to reduced inflammation and the associated symptoms. In addition, 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of lipoxygenase enzymes, which may lead to reduced levels of leukotrienes and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It is a relatively weak inhibitor of COX enzymes, and its effects may be limited in comparison to other compounds. In addition, it may produce some unwanted side effects, such as gastrointestinal disturbances and headaches.

Future Directions

There are several potential future directions for the study of 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%. One potential direction is to further investigate its potential applications in the synthesis of optically active compounds. Another potential direction is to explore its potential effects on other biochemical and physiological processes, such as the metabolism of fatty acids. In addition, further research could be conducted to determine the optimal dosage and administration of 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% for therapeutic purposes. Finally, further research could be conducted to explore the potential side effects of 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%.

Synthesis Methods

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-trifluoromethylbenzoic anhydride with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 2-methoxy-3-trifluoromethylbenzoic anhydride. The second step involves the reaction of this intermediate with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces the final product, 2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-methoxy-3-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-13-11(6-3-7-12(13)14(19)20)9-4-2-5-10(8-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSIRMSUTNVREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691771
Record name 2-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261462-68-3
Record name 2-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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